BENGHE Foundational & Exploratory

Check Availability & Pricing

In Vitro Toxicological Profile of Diisononyl
Adipate (DINA): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Diisononyl! adipate

Cat. No.: B167168

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro toxicological profile of
Diisononyl Adipate (DINA), a non-phthalate plasticizer used primarily to enhance flexibility in
PVC products. A thorough review of available scientific literature indicates that DINA
consistently demonstrates a lack of genotoxic potential across a standard battery of in vitro
assays, including bacterial reverse mutation tests, mammalian cell gene mutation assays, and
chromosomal aberration tests. However, publicly available data on its specific in vitro
cytotoxicity and endocrine disruption potential is limited. This document summarizes key
quantitative data, details the experimental protocols for pivotal assays, and presents visual
workflows and logical diagrams to support further research and safety assessment.

Introduction to Diisononyl Adipate (DINA)

Diisononyl adipate (DINA) is the diester of isononyl alcohol and adipic acid. As a high
molecular weight adipate, it serves as a plasticizer in various polymer applications, particularly
in polyvinyl chloride (PVC). It is often used to improve low-temperature flexibility in products.
Given the regulatory scrutiny and health concerns surrounding some ortho-phthalate
plasticizers, alternative compounds like DINA are of significant interest to manufacturers and
regulatory bodies. A clear understanding of its toxicological profile is therefore essential for risk
assessment and the development of safer materials. This guide focuses exclusively on the in
vitro data to provide insights into DINA's intrinsic potential to induce toxicity at the cellular level.
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Cytotoxicity Profile

Direct in vitro studies exclusively focused on the cytotoxicity of DINA are not extensively
reported in the reviewed literature. However, an indication of its low cytotoxic potential can be
inferred from the high concentrations tested in genotoxicity and other assays where cell viability
is a prerequisite. For instance, concentrations up to 1000 pg/mL in V79 Chinese hamster lung
fibroblasts and 92 mg/mL in L5178Y mouse lymphoma cells did not produce cytotoxicity
sufficient to invalidate the assays[1].

Table 2.1: Highest Tested Concentrations of DINA in
Non-Cytotoxicity Assays

Highest .
] ) Metabolic
Assay Type Cell Line Concentration L Reference
Activation
Tested
Micronucleus V79 Chinese ] ]
1000 pg/mL With and Without  [1]
Assay Hamster Lung
Mammalian L5178Y Mouse ] ]
) 92 mg/mL With and Without  [1]
Gene Mutation Lymphoma

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
method used to assess cell metabolic activity, which serves as an indicator of cell viability.

o Cell Seeding: Plate cells (e.g., CHO-K1, HepG2) in a 96-well plate at a predetermined
density (e.g., 1 x 10% cells/well) and allow them to adhere for 24 hours in a humidified
incubator (37°C, 5% COz2).

e Compound Exposure: Prepare serial dilutions of DINA in the appropriate cell culture medium.
Remove the old medium from the wells and add the DINA dilutions. Include vehicle control
(e.g., DMSO) and positive control (e.g., doxorubicin) wells. Incubate for a specified period
(e.g., 24, 48, or 72 hours).

o MTT Addition: Following incubation, add MTT solution (e.g., 5 mg/mL in PBS) to each well
(typically 10% of the well volume) and incubate for 3-4 hours. During this time, mitochondrial
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dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan crystals.

e Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g.,
DMSO, isopropanol with HCI) to each well to dissolve the formazan crystals.

o Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate
spectrophotometer at a wavelength of approximately 570 nm.

e Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the
results to determine the ICso (half-maximal inhibitory concentration) value.

Visualization: MTT Assay Workflow
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Diagram 1: Workflow of the MTT Cell Viability Assay.
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Genotoxicity Assessment

DINA has been evaluated in a battery of in vitro genotoxicity tests to assess its potential to
cause direct or indirect DNA damage. The collective evidence from these studies indicates that

DINA is not genotoxic in vitro.[1][2]

Table 3.1: Summary of In Vitro Genotoxicity Studies on
DINA

© 2025 BenchChem. All rights reserved. 5/16 Tech Support


https://www.cpsc.gov/s3fs-public/ToxicityReviewforDiisononylAdipate062019.pdf
https://pubmed.ncbi.nlm.nih.gov/3780616/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167168?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

. Metabolic
Test Concentrati .
Assay Type Activation Result Reference
System on Range
(S9)
S.
Bacterial typhimurium
Reverse TA98, TA100, Upto 1000 u With & )
] ) Negative [1][2]
Mutation TA1535, g/plate Without
(Ames) TA1537,
TA1538
S.
Bacterial typhimurium
Reverse TA98, TA100, Up to 5000 p With & )
; _ Negative [1]
Mutation TA1535, g/plate Without
(Ames) TA1537,
TA1538
L5178Y
Mammalian )
Mouse Up to 92 With & ]
Gene ) Negative [11[2]
) Lymphoma mg/mL Without
Mutation
TK+/-
Chromosoma V79 Chinese
| Aberration Hamster Up to 1000 With & ]
] ] Negative [1]
(Micronucleu Lung pg/mL Without
s) Fibroblasts
Cell
_ BALB/3T3 N N .
Transformatio Cell Not specified Not specified Negative [2]
ells
n
Syrian
Cell Y
_ Hamster . . .
Transformatio Not specified Not specified Negative [2]
Embryo
n
(SHE) Cells
Experimental Protocols
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The Ames test uses several strains of Salmonella typhimurium with pre-existing mutations in
the histidine synthesis operon, rendering them unable to grow in a histidine-free medium. A
positive result is recorded if the test chemical causes a reverse mutation, allowing the bacteria
to synthesize histidine and form colonies.

o Strain Selection: Use a range of strains to detect different types of mutations (e.g., TA98 for
frameshift, TA100 for base-pair substitution).

o Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation
system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme
inducer like Aroclor 1254 or a combination of phenobarbital and (-naphthoflavone.

o Exposure (Plate Incorporation Method): Add the test chemical at various concentrations, the
bacterial culture, and (if required) the S9 mix to molten top agar. Pour this mixture onto a
minimal glucose agar plate.

e Incubation: Incubate the plates at 37°C for 48-72 hours.

e Scoring: Count the number of revertant colonies on each plate. A significant, dose-
dependent increase in the number of colonies compared to the solvent control indicates a
mutagenic effect.

This test identifies substances that cause chromosomal damage by detecting micronuclei in the
cytoplasm of interphase cells. Micronuclei are small nuclei containing chromosome fragments
or whole chromosomes that were not incorporated into the main nucleus during cell division.

o Cell Culture: Culture suitable mammalian cells (e.g., V79, CHO, L5178Y) to a desired
confluency.

o Exposure: Treat the cells with DINA at multiple concentrations, with and without S9 metabolic
activation. The treatment duration is typically 3-6 hours with S9 and up to one full cell cycle
length without S9.

e Cytochalasin B Block: Add Cytochalasin B to block cytokinesis (cytoplasm division) without
preventing nuclear division. This allows for the easy identification of once-divided cells, which
appear as binucleated cells.
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e Harvest and Staining: After an appropriate recovery period, harvest the cells, fix them, and
stain the cytoplasm and nuclei with a fluorescent dye (e.g., Acridine Orange) or a DNA-
specific stain (e.g., Giemsa, DAPI).

e Analysis: Using a microscope, score a predetermined number of binucleated cells (e.g.,
1000 per concentration) for the presence of micronuclei. A significant, dose-dependent
increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Visualizations: Genotoxicity Assay Workflows
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Diagram 2: Workflow of the Bacterial Reverse Mutation (Ames) Test.
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In Vitro Micronucleus Assay
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Diagram 3: Workflow of the In Vitro Mammalian Cell Micronucleus Assay.
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Endocrine Disruption Potential

Endocrine disrupting chemicals (EDCs) can interfere with the body's hormonal systems. Key in
vitro assays for EDCs assess interactions with nuclear receptors, such as the estrogen
receptor (ER) and androgen receptor (AR). Despite concerns over phthalates, a
comprehensive literature search revealed a significant data gap for the in vitro endocrine
disruption potential of diisononyl adipate (DINA). Most available studies focus on diisononyl
phthalate (DINP).

Table 4.1: Summary of In Vitro Endocrine Disruption
Data for DINA

Assay Type Target Result
Estrogen Receptor (ER) ]
o Estrogen Receptor o/ No Data Available
Binding
Estrogen Receptor (ER) ) o ]
o Estrogenic Activity No Data Available
Transactivation
Androgen Receptor (AR) ]
o Androgen Receptor No Data Available
Binding
Androgen Receptor (AR) Androgenic/Anti-Androgenic )
o o No Data Available
Transactivation Activity

Steroidogenesis Assay (e.g.,
H295R)

Hormone Production No Data Available

Experimental Protocol: ER Transactivation Luciferase
Reporter Assay

This assay determines if a chemical can bind to the estrogen receptor and activate the
transcription of a reporter gene, indicating estrogenic activity.

e Cell Line: Use a mammalian cell line (e.g., HeLa, HEK293) stably or transiently transfected
with two plasmids: one expressing the human estrogen receptor (hERa) and another
containing a reporter gene (e.qg., firefly luciferase) downstream of an estrogen response

element (ERE) promoter.
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o Cell Seeding: Plate the transfected cells in an opaque 96-well plate and allow them to attach.

o Compound Exposure: Treat the cells with various concentrations of DINA for 18-24 hours.
Include a vehicle control, a positive control (e.g., 17p-estradiol), and an antagonist control if
assessing anti-estrogenicity.

o Cell Lysis: After incubation, wash the cells with PBS and add a lysis buffer to release the
cellular contents, including the expressed luciferase enzyme.

e Luminescence Reading: Add a luciferase substrate (e.g., D-luciferin) to the cell lysate. The
luciferase enzyme catalyzes the oxidation of the substrate, producing light. Measure the
luminescence intensity using a luminometer.

o Data Analysis: Normalize the firefly luciferase signal (often to a co-transfected control
reporter like Renilla luciferase) and calculate the fold induction over the vehicle control. A
dose-dependent increase in luminescence indicates estrogen receptor agonism.

Visualization: Reporter Gene Assay Workflow
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Diagram 4: Workflow for a Nuclear Receptor Luciferase Reporter Gene Assay.
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Summary and Conclusion

The available in vitro toxicological data for diisononyl adipate (DINA) centers primarily on its
genotoxic potential. The consistent negative findings across multiple, mechanistically distinct

assays—including the Ames test, a mammalian gene mutation assay, a micronucleus assay,

and cell transformation assays—provide strong evidence that DINA does not directly damage
genetic material or induce mutagenic or clastogenic effects at the cellular level.

However, there is a pronounced lack of publicly accessible in vitro data regarding its potential
for cytotoxicity and endocrine disruption. While its low cytotoxicity can be inferred from the high
concentrations used in genotoxicity studies, dedicated dose-response studies are needed for a
complete profile. The absence of data on its interaction with key hormonal pathways, such as
the estrogenic and androgenic systems, represents a significant knowledge gap that should be
addressed to complete a modern safety assessment. Future research should prioritize these
areas to fully characterize the in vitro toxicological profile of DINA.

Visualization: Overall Assessment of DINA In Vitro
Toxicology

Diisononyl Adipate (DINA)
In Vitro Toxicological Profile

4 Genotoxicity h Identified Data_ Gaps )
Ames Test Mouse Lymphoma Micronucleus Cell Transformation Direct Cytotoxicity Endocrine Disruption
(Negative) (Negative) (Negative) (Negative) (IC50 Data) (ER/AR Assays)

Conclusion: Conclusion:
Not Genotoxic In Vitro Further Testing Needed

AN / J/

Click to download full resolution via product page

Diagram 5: Logical Summary of the In Vitro Toxicological Profile of DINA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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